molecular formula C13H20ClNO2 B12741017 alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride CAS No. 131963-21-8

alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride

Cat. No.: B12741017
CAS No.: 131963-21-8
M. Wt: 257.75 g/mol
InChI Key: GDZQFTSKQCFHIN-UHFFFAOYSA-N
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Description

Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes a cyclopropylamino group, an ethoxy group, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of benzenemethanol with an ethoxy group and a cyclopropylamino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides, often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents involved.

Scientific Research Applications

Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, α-methyl-: A compound with a similar benzenemethanol moiety but different substituents.

    Benzenemethanol, α-[1-(methylamino)ethyl]-: Another compound with a similar structure but different functional groups.

Uniqueness

Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

131963-21-8

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

2-[2-(cyclopropylamino)ethoxy]-1-phenylethanol;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c15-13(11-4-2-1-3-5-11)10-16-9-8-14-12-6-7-12;/h1-5,12-15H,6-10H2;1H

InChI Key

GDZQFTSKQCFHIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCOCC(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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